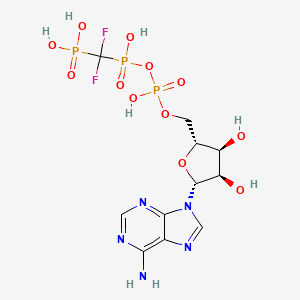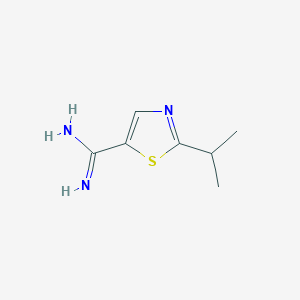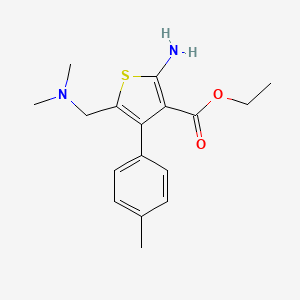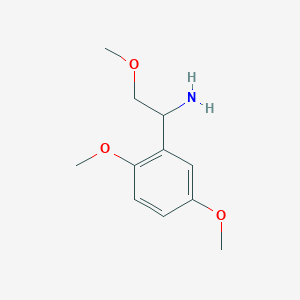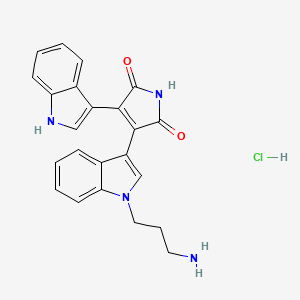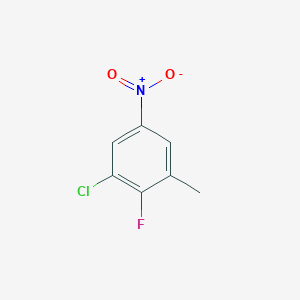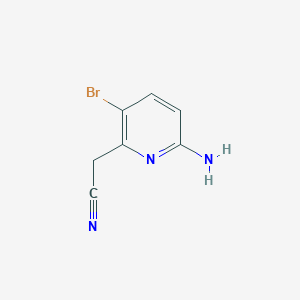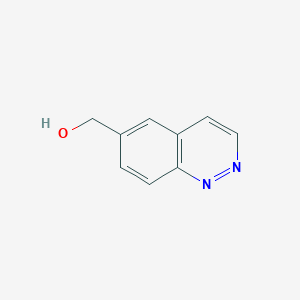
1-(4-(Aminomethyl)phenyl)-2,2,2-trifluoroethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Aminomethyl)phenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a trifluoroethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Aminomethyl)phenyl)-2,2,2-trifluoroethanol typically involves the reaction of 4-(aminomethyl)phenyl derivatives with trifluoroethanol under controlled conditions. One common method includes the reduction of 4-aminomethylbenzyl alcohol using hydrogenation techniques . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes or advanced catalytic methods to ensure high yield and purity. The choice of method depends on the desired scale and application, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-(Aminomethyl)phenyl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield simpler amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the trifluoroethanol moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines or alcohols.
Aplicaciones Científicas De Investigación
1-(4-(Aminomethyl)phenyl)-2,2,2-trifluoroethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings .
Mecanismo De Acción
The mechanism by which 1-(4-(Aminomethyl)phenyl)-2,2,2-trifluoroethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s trifluoroethanol moiety can enhance its binding affinity and specificity, leading to significant biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
- 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 1,3,5-Tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene derivatives
Uniqueness: 1-(4-(Aminomethyl)phenyl)-2,2,2-trifluoroethanol stands out due to its trifluoroethanol moiety, which imparts unique chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring high specificity and stability .
Propiedades
Fórmula molecular |
C9H10F3NO |
|---|---|
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
1-[4-(aminomethyl)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-4,8,14H,5,13H2 |
Clave InChI |
JIWYPPJMXMFBDS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B15223538.png)

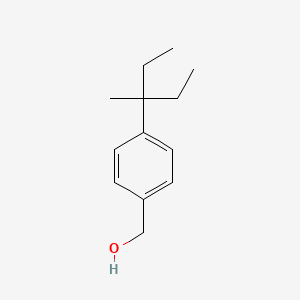
![6-Bromo-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15223560.png)
